molecular formula C14H26O2Si B12601141 2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- CAS No. 647024-64-4

2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)-

Cat. No.: B12601141
CAS No.: 647024-64-4
M. Wt: 254.44 g/mol
InChI Key: PJMRYYDBVXWHSU-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- is an organic compound that belongs to the class of cyclopentenones. This compound features a cyclopentenone ring substituted with a hexyl group, a hydroxy group, and a trimethylsilyl group. Cyclopentenones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopenten-1-one with hexylmagnesium bromide to introduce the hexyl group. This is followed by the protection of the hydroxy group using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of protective groups and selective deprotection steps is crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of 2-cyclopenten-1-one, 4-hexyl-2-oxo-3-(trimethylsilyl)-.

    Reduction: Formation of 2-cyclopenten-1-ol, 4-hexyl-2-hydroxy-3-(trimethylsilyl)-.

    Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.

Scientific Research Applications

2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of protein function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one, 2-hydroxy-: Similar structure but lacks the hexyl and trimethylsilyl groups.

    4-Hydroxy-2-cyclopentenone: Similar structure but lacks the hexyl and trimethylsilyl groups.

    2-Cyclopenten-1-one, 4-ethyl-2-hydroxy-3-methyl: Similar structure but with different alkyl substituents.

Uniqueness

2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- is unique due to the presence of the hexyl and trimethylsilyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, making it more suitable for certain applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

647024-64-4

Molecular Formula

C14H26O2Si

Molecular Weight

254.44 g/mol

IUPAC Name

4-hexyl-2-hydroxy-3-trimethylsilylcyclopent-2-en-1-one

InChI

InChI=1S/C14H26O2Si/c1-5-6-7-8-9-11-10-12(15)13(16)14(11)17(2,3)4/h11,16H,5-10H2,1-4H3

InChI Key

PJMRYYDBVXWHSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=O)C(=C1[Si](C)(C)C)O

Origin of Product

United States

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